(R)-4-Ethyl-4-hydroxy-1,4,7,8-tetrahydro-3H,10H-spiro[pyrano[3,4-f]indolizine-6,2'-[1,3]dioxolane]-3,10-dione
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Overview
Description
®-4-Ethyl-4-hydroxy-1,4,7,8-tetrahydro-3H,10H-spiro[pyrano[3,4-f]indolizine-6,2’-[1,3]dioxolane]-3,10-dione is a complex organic compound with a unique spiro structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-4-Ethyl-4-hydroxy-1,4,7,8-tetrahydro-3H,10H-spiro[pyrano[3,4-f]indolizine-6,2’-[1,3]dioxolane]-3,10-dione typically involves multi-step organic reactions. One common approach is the copper-catalyzed oxidative dehydrogenative annulation of O-acyl oximes with α-amino ketones . This method utilizes O-acyl oximes as both internal oxidants and three-atom-unit components, combined with α-amino ketones under oxidative conditions.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. The choice of catalysts, solvents, and reaction parameters is crucial for efficient large-scale production.
Chemical Reactions Analysis
Types of Reactions
®-4-Ethyl-4-hydroxy-1,4,7,8-tetrahydro-3H,10H-spiro[pyrano[3,4-f]indolizine-6,2’-[1,3]dioxolane]-3,10-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and pH being critical factors.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce alcohols.
Scientific Research Applications
Chemistry
In chemistry, ®-4-Ethyl-4-hydroxy-1,4,7,8-tetrahydro-3H,10H-spiro[pyrano[3,4-f]indolizine-6,2’-[1,3]dioxolane]-3,10-dione is used as a building block for synthesizing more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its structural features allow it to interact with specific biological targets, providing insights into biochemical processes.
Medicine
In medicine, ®-4-Ethyl-4-hydroxy-1,4,7,8-tetrahydro-3H,10H-spiro[pyrano[3,4-f]indolizine-6,2’-[1,3]dioxolane]-3,10-dione has potential therapeutic applications. It may serve as a lead compound for developing new drugs targeting specific diseases, such as cancer or neurological disorders.
Industry
In industry, this compound can be used in the development of new materials with unique properties. Its spiro structure imparts stability and rigidity, making it suitable for applications in polymers and advanced materials.
Mechanism of Action
The mechanism of action of ®-4-Ethyl-4-hydroxy-1,4,7,8-tetrahydro-3H,10H-spiro[pyrano[3,4-f]indolizine-6,2’-[1,3]dioxolane]-3,10-dione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. For example, it could inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding domains .
Comparison with Similar Compounds
Similar Compounds
(-)-Carvone: A natural compound found in spearmint with bioactive properties.
(+)-Menthofuran: Another monoterpene with similar structural features but different biological activity.
Uniqueness
®-4-Ethyl-4-hydroxy-1,4,7,8-tetrahydro-3H,10H-spiro[pyrano[3,4-f]indolizine-6,2’-[1,3]dioxolane]-3,10-dione is unique due to its spiro structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for various applications, as it can interact with biological targets in ways that similar compounds cannot.
Properties
Molecular Formula |
C15H17NO6 |
---|---|
Molecular Weight |
307.30 g/mol |
IUPAC Name |
(4'R)-4'-ethyl-4'-hydroxyspiro[1,3-dioxolane-2,6'-7,8-dihydro-1H-pyrano[3,4-f]indolizine]-3',10'-dione |
InChI |
InChI=1S/C15H17NO6/c1-2-14(19)10-7-11-15(21-5-6-22-15)3-4-16(11)12(17)9(10)8-20-13(14)18/h7,19H,2-6,8H2,1H3/t14-/m1/s1 |
InChI Key |
GHFZMAJAVDXFDR-CQSZACIVSA-N |
Isomeric SMILES |
CC[C@]1(C2=C(COC1=O)C(=O)N3CCC4(C3=C2)OCCO4)O |
Canonical SMILES |
CCC1(C2=C(COC1=O)C(=O)N3CCC4(C3=C2)OCCO4)O |
Origin of Product |
United States |
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